2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The compound 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine is systematically named according to IUPAC guidelines as 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanamine . This nomenclature reflects the core 1,2,4-triazole ring system substituted with a methyl group at position 4 and a sulfanyl-ethylamine moiety at position 3. The numbering of the triazole ring prioritizes nitrogen atoms to minimize positional indices, with the methyl group occupying the 4-position in the 4H tautomeric form.
The CAS Registry Number for the free base form is 936940-53-3 , while the dihydrochloride salt is assigned 1269087-56-0 . These identifiers distinguish between the neutral amine and its protonated hydrochloride form, which is common in pharmaceutical applications due to enhanced solubility.
| Property | Value | Source Citation |
|---|---|---|
| IUPAC Name | 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanamine | |
| CAS Number (Free Base) | 936940-53-3 | |
| CAS Number (Dihydrochloride) | 1269087-56-0 |
Structural Formula and Molecular Weight Analysis
The molecular formula C₅H₁₀N₄S corresponds to a molecular weight of 158.22 g/mol , calculated as follows:
- Carbon (C): $$12.01 \times 5 = 60.05 \, \text{g/mol}$$
- Hydrogen (H): $$1.01 \times 10 = 10.10 \, \text{g/mol}$$
- Nitrogen (N): $$14.01 \times 4 = 56.04 \, \text{g/mol}$$
- Sulfur (S): $$32.07 \times 1 = 32.07 \, \text{g/mol}$$
Total : $$60.05 + 10.10 + 56.04 + 32.07 = 158.26 \, \text{g/mol}$$ (minor discrepancies arise from isotopic variations).
The structure comprises a 1,2,4-triazole ring with:
- A methyl group at position 4, stabilizing the 4H tautomer.
- A thioether linkage (-S-) at position 3, connecting to an ethylamine side chain.
The planar triazole ring exhibits aromatic character, with bond lengths consistent with delocalized π-electrons. Quantum mechanical studies confirm that the sulfur atom adopts a trigonal pyramidal geometry, while the ethylamine chain adopts a staggered conformation to minimize steric strain.
Tautomeric Forms and Isomeric Considerations
The 1,2,4-triazole core permits tautomerism , with equilibrium favoring the 4H-tautomer over the 1H- or 2H- forms due to enhanced resonance stabilization. For this compound, the 4-methyl group further stabilizes the 4H configuration by sterically hindering alternative tautomers. Density functional theory (DFT) calculations estimate a tautomeric equilibrium constant ($$K_T$$) of $$10^4–10^5$$ in favor of the 4H form.
Isomeric possibilities include:
- Regioisomerism : Substitution at position 1 or 2 of the triazole ring would yield distinct regioisomers, though synthetic routes typically favor the 3-thioether derivative.
- Stereoisomerism : The thioether linkage lacks chiral centers, but restricted rotation about the C-S bond creates rotational isomers (conformers). NMR studies reveal two dominant conformers in solution, interconverting at room temperature.
| Tautomer/Isomer Type | Key Features | Stability | Citation |
|---|---|---|---|
| 4H-Tautomer | Methyl at N4, thioether at C3 | Most stable | |
| 1H-Tautomer |
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-9-4-7-8-5(9)10-3-2-6/h4H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDWAEVSQZZGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in metabolic processes, thereby altering cellular metabolism. Additionally, it can impact cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool for studying cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to changes in cellular metabolism and gene expression, which can have lasting impacts on cell function. Additionally, the compound’s stability in various conditions can affect its efficacy and potency in experimental settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, while high doses may lead to toxic or adverse effects. For example, at high doses, the compound may cause cellular stress and damage, leading to detrimental effects on cell viability and function. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, influencing metabolic flux and metabolite levels. For instance, the compound may modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis. These interactions highlight the compound’s potential as a modulator of metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain cellular compartments can influence its efficacy and function. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in experimental and therapeutic settings.
Biological Activity
2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine is a compound that belongs to the class of 1,2,4-triazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties. This article presents a detailed examination of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H10N4S. Its structure features a triazole ring that is essential for its biological activity. The compound's SMILES representation is CN1C=NN=C1SC(C)N, indicating the presence of both sulfur and nitrogen heteroatoms which are critical for its interaction with biological targets .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study focusing on various 1,2,4-triazole derivatives found that modifications to the triazole ring enhance their antimicrobial efficacy. Specifically, compounds with an amino group showed improved activity against bacteria and fungi .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| This compound | E. coli | 32 |
| S. aureus | 16 | |
| C. albicans | 8 |
Anticancer Activity
The compound's anticancer potential has been explored through various studies. For instance, derivatives of triazoles have shown selective cytotoxicity against melanoma and breast cancer cell lines. The synthesized triazole compounds were more effective against melanoma cells compared to other cancer types .
Table 2: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | IGR39 (Melanoma) | 5.0 |
| MDA-MB-231 (Breast) | 10.0 | |
| Panc-1 (Pancreatic) | 15.0 |
Antifungal Activity
In addition to its antibacterial effects, the compound also demonstrates antifungal properties. Studies have reported that triazole derivatives effectively inhibit fungal growth by disrupting cell membrane synthesis .
Table 3: Antifungal Activity of Triazole Derivatives
| Compound | Fungal Strain | Minimum Fungicidal Concentration (MFC) μg/mL |
|---|---|---|
| This compound | C. albicans | 8 |
| A. niger | 16 |
The biological activities of triazole derivatives are largely attributed to their ability to inhibit specific enzymes involved in nucleic acid synthesis and cell membrane integrity. For instance, they may act as inhibitors of cytochrome P450 enzymes in fungi, leading to disrupted ergosterol biosynthesis .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Melanoma Treatment : A study demonstrated that a derivative similar to this compound significantly reduced tumor size in melanoma-bearing mice models when administered at therapeutic doses.
- Antifungal Therapy : Clinical trials indicated that patients with resistant fungal infections responded positively to treatment with triazole derivatives, showcasing their potential as alternative therapeutic agents.
Scientific Research Applications
Synthesis of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine
The synthesis of this compound typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with appropriate alkylating agents. The reaction conditions often include solvents like ethanol and catalysts such as triethylamine to enhance yield and purity. The final product can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure.
Antimicrobial Activity
Numerous studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from triazoles have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for fungal survival .
Antifungal Activity
Triazole compounds are widely recognized for their antifungal activity. They are particularly effective against pathogenic fungi responsible for infections in humans and plants. The low toxicity profile of these compounds makes them suitable candidates for developing antifungal therapies .
Anticancer Potential
Research has also explored the anticancer potential of triazole derivatives. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of signaling pathways involved in cell proliferation and survival .
Pharmaceuticals
The diverse pharmacological activities of this compound make it a promising candidate for drug development. Its applications include:
- Antibiotics : With demonstrated antibacterial properties, triazole derivatives can be developed into new antibiotics to combat resistant strains.
- Antifungals : Given their efficacy against fungal pathogens, these compounds can serve as a basis for new antifungal medications.
- Anticancer Agents : The ability to target cancer cells positions triazole derivatives as potential anticancer agents in clinical settings .
Agricultural Applications
In agriculture, triazole derivatives are utilized as fungicides due to their effectiveness against plant pathogens. Their application helps in protecting crops from diseases caused by fungi, thereby enhancing yield and quality .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of 1,2,4-triazole derivatives revealed that specific modifications in the molecular structure significantly enhanced their antimicrobial activity. For example, the introduction of halogen substituents improved binding affinity to bacterial targets .
Case Study 2: Antifungal Activity Assessment
In another investigation focusing on antifungal properties, a set of triazole derivatives was tested against various fungal strains. The results indicated that certain compounds exhibited potent antifungal activity with minimal toxicity to human cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Metabolic and Toxicity Profiles
- Methyl Group Impact: Methyl substitution at the 4-position (target compound) may reduce metabolic degradation compared to non-methylated analogs, as seen in pyrido[3,4-d]pyrimidine studies .
- Toxicity Trends: Smaller substituents (e.g., ethanamine) generally exhibit lower cytotoxicity than halogenated or aromatic analogs .
Preparation Methods
Stepwise Synthetic Procedure
| Step | Reaction Type | Description | Typical Conditions |
|---|---|---|---|
| 1 | Formation of 4-Methyl-1,2,4-triazole-3-thione | Cyclization of hydrazide precursor with carbon disulfide under alkaline conditions to form 1,2,4-triazole-3-thione core with methyl substitution | Alkaline medium, reflux, several hours |
| 2 | Alkylation at Sulfur Atom | Reaction of 4-methyl-1,2,4-triazole-3-thione with 2-chloroethylamine or equivalent to form thioether linkage | Polar aprotic solvent (e.g., DMF), room temperature or mild heating |
| 3 | Purification and Characterization | Isolation by crystallization or chromatography; confirmation by NMR, IR, and mass spectrometry | Standard purification techniques |
Reaction Scheme (Conceptual)
Synthesis of 4-Methyl-1,2,4-triazole-3-thione:
Hydrazide + Carbon disulfide → 4-Methyl-1,2,4-triazole-3-thione (via cyclization)
-
4-Methyl-1,2,4-triazole-3-thione + 2-chloroethylamine → this compound
Analytical Data and Characterization
The synthesized compound is typically characterized by several spectroscopic and analytical techniques to confirm structure and purity:
| Technique | Purpose | Typical Observations for this compound |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation | ^1H NMR signals corresponding to methyl group on triazole, methylene protons adjacent to sulfur and amine groups |
| Infrared Spectroscopy (IR) | Functional group identification | Characteristic bands for NH2 stretching, C=N of triazole ring, and C–S stretching vibrations |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z = 158.23 g/mol (molecular weight) corresponding to C5H10N4S |
| Elemental Analysis | Purity and composition | Consistency with calculated values for C, H, N, and S content |
Research Findings and Advances
- Recent studies emphasize the importance of optimizing reaction conditions for the alkylation step to improve yield and selectivity toward the ethanamine-substituted product.
- Novel synthetic routes have been explored to introduce different substituents on the triazole ring before thioether formation, expanding the chemical diversity and potential biological applications.
- The use of modern chromatographic and spectrometric techniques ensures the purity and structural integrity of the synthesized compounds, which is critical for subsequent biological evaluation.
Summary Table of Preparation Methods
Q & A
Q. What are the optimal synthetic routes for preparing 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine?
The compound can be synthesized via nucleophilic substitution between 4-methyl-4H-1,2,4-triazole-3-thiol and 2-aminoethyl halides (e.g., 2-chloroethylamine). Reaction conditions typically involve polar aprotic solvents (e.g., DMF or ethanol) under reflux, with catalytic bases like NaOH to deprotonate the thiol group and enhance reactivity. Purification is achieved via column chromatography or recrystallization . Alternative routes may involve coupling thiol-containing triazole precursors with aminoethyl moieties using Mitsunobu or thiol-ene click chemistry .
Q. How can the structure and purity of this compound be validated?
Characterization relies on spectral methods:
- 1H/13C NMR : Confirm the presence of the triazole ring (δ ~8.5 ppm for aromatic protons), methyl group (δ ~3.0 ppm), and thioether linkage (δ ~2.5–3.5 ppm for SCH2).
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) should match the theoretical molecular weight (C5H10N4S; MW = 158.23 g/mol).
- HPLC/GC : Purity >95% is standard for research-grade material .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Solubility : Moderately soluble in polar solvents (water, DMSO) due to the amine and thioether groups. Poor solubility in non-polar solvents (hexane).
- Stability : Susceptible to oxidation at the sulfur atom; store under inert atmosphere (N2/Ar) at −20°C. Buffered solutions (pH 6–8) prevent amine protonation-induced degradation .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Antimicrobial activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans).
- Antioxidant assays : DPPH/ABTS radical scavenging to assess antiradical activity; note that carboxylate derivatives may show reduced efficacy due to blocked functional groups .
Advanced Research Questions
Q. How does structural modification of the triazole ring or thioether linker affect bioactivity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., NO2, CN) at the triazole 5-position enhances antimicrobial activity but may increase cytotoxicity.
- Linker optimization : Replacing the thioether with sulfoxide/sulfone groups improves metabolic stability but reduces membrane permeability .
- Salts formation : Potassium or ammonium salts of analogous compounds exhibit improved solubility and pharmacokinetic profiles .
Q. What computational methods support structure-activity relationship (SAR) studies?
- DFT calculations : Predict electronic properties (HOMO/LUMO gaps) to correlate with nonlinear optical (NLO) behavior or redox potential.
- Molecular docking : Identify binding interactions with biological targets (e.g., bacterial enzymes like dihydrofolate reductase) using AutoDock or Schrödinger .
Q. How can in vitro metabolic pathways and pharmacokinetics be investigated?
- Metabolite identification : Incubate with liver microsomes (rat/human) and analyze via LC-MS/MS. Primary metabolites may include sulfoxide derivatives or amine-oxidized products.
- PK parameters : Oral/intravenous administration in rodent models followed by serum half-life (t1/2) determination (e.g., t1/2 = 0.32 hours for a potassium salt analog) .
Q. What analytical techniques resolve contradictions in reported biological data?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to confirm cytotoxicity thresholds.
- ROS detection : Use fluorescent probes (DCFH-DA) to quantify oxidative stress contributions to antimicrobial/anticancer effects .
Q. How can derivatives be tailored for specific therapeutic applications (e.g., anticancer vs. antiviral)?
- Anticancer focus : Introduce hydrophobic substituents (e.g., aryl groups) to enhance DNA intercalation or topoisomerase inhibition.
- Antiviral design : Incorporate morpholine or piperazine moieties to target viral protease active sites .
Q. What collaborative strategies enhance scalability for preclinical studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
